4-[(2-NAPHTHYLOXY)METHYL]-N~1~-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE
Overview
Description
4-[(2-NAPHTHYLOXY)METHYL]-N~1~-(3,4,5-TRIMETHOXYPHENYL)BENZAMIDE is a useful research compound. Its molecular formula is C27H25NO5 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-naphthyloxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is 443.17327290 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photophysical Properties and Sensing Applications
Research on naphthalimide derivatives and benzamide analogs has shown significant potential in developing photophysical probes and sensors due to their fluorescent properties. For example, a study on pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides highlighted their aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting their use in sensing and imaging applications (Srivastava et al., 2017).
Chemical Sensing and Material Science
N-(Cyano(naphthalen-1-yl)methyl)benzamides have been explored for colorimetric sensing of fluoride anions , showcasing the compound's utility in environmental monitoring and diagnostic applications (Younes et al., 2020).
Anticancer and Therapeutic Research
Compounds with naphthyl and benzamide groups have been investigated for their anticancer properties . For instance, the synthesis and evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showed promising in vitro anticancer activity, indicating potential applications in drug development and oncology research (Salahuddin et al., 2014).
Polymer and Materials Chemistry
The development of photosensitive polyamides incorporating naphthalene and benzamide motifs for use in positive-type alkaline developable photosensitive materials points to applications in electronics and photolithography (Xiao et al., 2006).
Properties
IUPAC Name |
4-(naphthalen-2-yloxymethyl)-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-30-24-15-22(16-25(31-2)26(24)32-3)28-27(29)20-10-8-18(9-11-20)17-33-23-13-12-19-6-4-5-7-21(19)14-23/h4-16H,17H2,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATJCFPJZFBFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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